molecular formula C8F16 B14674730 1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene CAS No. 35844-81-6

1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene

Cat. No.: B14674730
CAS No.: 35844-81-6
M. Wt: 400.06 g/mol
InChI Key: DJGAMLSXFFGRHU-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene is a fluorinated organic compound characterized by its high degree of fluorination. This compound is part of the perfluoroalkene family, known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene typically involves the fluorination of octene derivatives. One common method is the electrochemical fluorination (ECF) process, where octene is subjected to electrolysis in the presence of hydrogen fluoride. This method allows for the selective introduction of fluorine atoms at specific positions on the carbon chain.

Industrial Production Methods: In industrial settings, large-scale production of this compound may involve continuous flow reactors to ensure efficient and consistent fluorination. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

    Addition Reactions: The double bond in the oct-4-ene moiety allows for addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.

    Catalysts: Transition metal catalysts, such as palladium or platinum, are often used in addition reactions to facilitate the process.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include hydroxylated, aminated, or thiolated derivatives.

    Addition Products: Hydrogenation results in the formation of fully saturated perfluorinated compounds, while halogenation can introduce additional halogen atoms.

Scientific Research Applications

1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for highly reactive species.

    Biology: Employed in the study of fluorinated compounds’ interactions with biological systems, including their potential use in drug delivery.

    Medicine: Investigated for its potential use in medical imaging and as a component in fluorinated pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants, due to its chemical stability and hydrophobic properties.

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene exerts its effects is largely dependent on its high fluorine content. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and chemical inertness, allowing it to interact with various molecular targets without undergoing significant degradation. In biological systems, it can interact with lipid membranes and proteins, potentially altering their function and stability.

Comparison with Similar Compounds

    Perfluorooctane: Another highly fluorinated compound with similar properties but lacks the double bond present in 1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene.

    Perfluorodecalin: A perfluorinated bicyclic compound used in similar applications but with a different structural framework.

Uniqueness: this compound’s unique combination of a highly fluorinated chain and a double bond provides distinct reactivity and physical properties, making it particularly valuable in applications requiring both stability and reactivity.

Properties

CAS No.

35844-81-6

Molecular Formula

C8F16

Molecular Weight

400.06 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-hexadecafluorooct-4-ene

InChI

InChI=1S/C8F16/c9-1(3(11,12)5(15,16)7(19,20)21)2(10)4(13,14)6(17,18)8(22,23)24

InChI Key

DJGAMLSXFFGRHU-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(C(C(F)(F)F)(F)F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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